Cas no 1170951-53-7 (ethyl 4-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonylpiperazine-1-carboxylate)

1170951-53-7 structure
Nom du produit:ethyl 4-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonylpiperazine-1-carboxylate
Numéro CAS:1170951-53-7
Le MF:C18H21FN4O3
Mégawatts:360.382747411728
CID:5932587
PubChem ID:42758579
ethyl 4-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonylpiperazine-1-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- ethyl 4-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonylpiperazine-1-carboxylate
- GTXXEXVKNGXNOA-UHFFFAOYSA-N
- 1-Piperazinecarboxylic acid, 4-[[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl]-, ethyl ester
- SR-01000924890
- 1170951-53-7
- AKOS024519238
- ethyl 4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate
- ethyl 4-[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]piperazine-1-carboxylate
- SR-01000924890-1
- F5791-3409
- ethyl 4-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate
- VU0521071-1
-
- Piscine à noyau: 1S/C18H21FN4O3/c1-3-26-18(25)23-10-8-22(9-11-23)17(24)16-12-15(20-21(16)2)13-4-6-14(19)7-5-13/h4-7,12H,3,8-11H2,1-2H3
- La clé Inchi: GTXXEXVKNGXNOA-UHFFFAOYSA-N
- Sourire: N1(C(OCC)=O)CCN(C(C2N(C)N=C(C3=CC=C(F)C=C3)C=2)=O)CC1
Propriétés calculées
- Qualité précise: 360.15976871g/mol
- Masse isotopique unique: 360.15976871g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 26
- Nombre de liaisons rotatives: 4
- Complexité: 505
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.8
- Surface topologique des pôles: 67.7Ų
Propriétés expérimentales
- Dense: 1.30±0.1 g/cm3(Predicted)
- Point d'ébullition: 547.0±50.0 °C(Predicted)
- Le PKA: 0.58±0.10(Predicted)
ethyl 4-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonylpiperazine-1-carboxylate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5791-3409-4mg |
ethyl 4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate |
1170951-53-7 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5791-3409-2μmol |
ethyl 4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate |
1170951-53-7 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5791-3409-5μmol |
ethyl 4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate |
1170951-53-7 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5791-3409-20μmol |
ethyl 4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate |
1170951-53-7 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5791-3409-20mg |
ethyl 4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate |
1170951-53-7 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5791-3409-40mg |
ethyl 4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate |
1170951-53-7 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5791-3409-30mg |
ethyl 4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate |
1170951-53-7 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5791-3409-3mg |
ethyl 4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate |
1170951-53-7 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5791-3409-2mg |
ethyl 4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate |
1170951-53-7 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5791-3409-10mg |
ethyl 4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate |
1170951-53-7 | 10mg |
$79.0 | 2023-09-09 |
ethyl 4-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonylpiperazine-1-carboxylate Littérature connexe
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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